molecular formula C57H88O25 B161812 Yiyeliangwanoside I CAS No. 135272-49-0

Yiyeliangwanoside I

Número de catálogo: B161812
Número CAS: 135272-49-0
Peso molecular: 1173.3 g/mol
Clave InChI: FXNTUAWTJJIORK-PBPSADCISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Yiyeliangwanoside I (C₅₇H₈₈O₂₅, molecular weight 1173.32 g/mol) is an oleanane-type triterpene glycoside first isolated from the bark of Nothopanax davidii (Araliaceae family) . Structurally, it features a 3β-hydroxyolean-12-ene-28,29-dioic acid core substituted with a 3-O-α-(3',4'-O-dioic-acetyl)-L-arabinopyranosyl group and a 28-O-glycosyl ester comprising α-L-rhamnopyranosyl-(1→6)-β-D-glycopyranosyl-(1→4)-β-D-glycopyranosyl residues . It exists as a white crystalline powder with a melting point of 203–205°C (decomposition) and an optical rotation of [α]D²⁰ = −3.47° (c = 0.1, methanol) .

Propiedades

Número CAS

135272-49-0

Fórmula molecular

C57H88O25

Peso molecular

1173.3 g/mol

Nombre IUPAC

(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4R,5S)-4,5-diacetyloxy-3-hydroxyoxan-2-yl]oxy-4a-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C57H88O25/c1-24-35(62)38(65)40(67)47(74-24)80-44-37(64)30(22-59)78-49(45(44)81-48-41(68)39(66)36(63)29(21-58)77-48)82-51(72)57-18-16-53(6,50(70)71)20-28(57)27-10-11-33-54(7)14-13-34(52(4,5)32(54)12-15-56(33,9)55(27,8)17-19-57)79-46-42(69)43(76-26(3)61)31(23-73-46)75-25(2)60/h10,24,28-49,58-59,62-69H,11-23H2,1-9H3,(H,70,71)/t24-,28+,29+,30+,31-,32?,33+,34-,35-,36+,37+,38+,39-,40+,41+,42+,43-,44-,45+,46-,47-,48+,49+,53?,54-,55+,56+,57-/m0/s1

Clave InChI

FXNTUAWTJJIORK-PBPSADCISA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)OC(=O)C)O)C)(C)C(=O)O)CO)O)O)O)O

SMILES isomérico

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C)OC(=O)C)O)C)C)[C@H]4CC(CC5)(C)C(=O)O)C)CO)O)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)OC(=O)C)O)C)(C)C(=O)O)CO)O)O)O)O

Sinónimos

yiyeliangwanoside I

Origen del producto

United States

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1 highlights key differences between Yiyeliangwanoside I and related triterpene glycosides:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Optical Rotation [α]D²⁰ Source
Yiyeliangwanoside I C₅₇H₈₈O₂₅ 1173.32 203–205 (dec.) −3.47 (c 0.1, MeOH) Nothopanax davidii
Yiyeliangwanoside II C₃₇H₅₆O₁₀ 801.03 240–244 (dec.) +36.5 (c 0.1, MeOH) Nothopanax davidii
Yixinoside A C₅₄H₉₂O₂₃ 1109.32 201–202 +0.98 (MeOH) Gynostemma yixingense
Yixinoside B C₄₂H₇₂O₁₄ 801.03 181–184 N/A Gynostemma yixingense
Yiyeliangwanoside III C₅₇H₈₈O₂₅ 1173.32 N/A N/A Nothopanax davidii
Yiyeliangwenoside IX [162795-92-8] 1131.28 228–230 −9.43 (c 0.053, MeOH) Nothopanax davidii

Key Observations :

Glycosylation Complexity: Yiyeliangwanoside I has a larger molecular weight than Yixinosides A/B due to its extended glycosyl chain (three sugar units vs. one in Yixinoside B) .

Acetyl Substitutions: Unlike Yiyeliangwanoside II (mono-acetylated arabinose), Yiyeliangwanoside I contains a 3',4'-di-O-acetyl group on arabinopyranose, which may enhance solubility or receptor binding .

Optical Activity: Yiyeliangwanoside I exhibits levorotatory properties ([α]D²⁰ = −3.47°), contrasting with the dextrorotatory Yiyeliangwanoside II ([α]D²⁰ = +36.5°) and Yiyeliangwenoside IX ([α]D²⁰ = −9.43°) .

Functional and Pharmacological Differences

While direct pharmacological data for Yiyeliangwanoside I are scarce, structural analogs provide insights:

  • Yixinoside A: Demonstrates anti-inflammatory activity in murine macrophages (IC₅₀ = 12.3 μM) via NF-κB inhibition . Its shorter glycosyl chain may reduce bioavailability compared to Yiyeliangwanoside I.
  • Its distinct acetyl pattern likely modulates enzyme affinity.
  • Oleanolic Acid Derivatives: Simpler analogs (e.g., oleanolic acid-3-O-glucuronide) show hepatoprotective effects, implying that Yiyeliangwanoside I’s glycosylation may enhance target specificity .

Q & A

Q. How can researchers ensure reproducibility in Yiyeliangwanoside I bioactivity assays?

  • Methodological Answer :
  • Standard operating procedures (SOPs) : Document protocols for cell culture, compound storage, and instrument calibration.
  • Blinded experiments : Assign treatment groups randomly; use automated plate readers to reduce bias.
  • Data sharing : Deposit raw datasets in repositories like Zenodo or Figshare for peer validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.